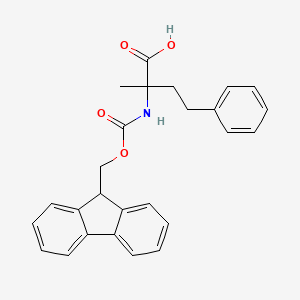

Fmoc-|A-Me-homoPhe-OH

Description

Overview of Unnatural Amino Acids as Modular Building Blocks in Peptide Chemistry

Peptides are fundamental biological molecules constructed from amino acid building blocks. While proteins are typically composed of the 20 common proteinogenic amino acids, a vast world of "unnatural" amino acids exists, encompassing those that are chemically synthesized or occur naturally but are not encoded in the genome. researchgate.netuniv-rennes1.fr These non-native amino acids are powerful tools in medicinal chemistry and drug discovery. evitachem.com

By incorporating unnatural amino acids into a peptide sequence, scientists can introduce novel chemical functionalities and structural constraints. researchgate.net This modular approach allows for the fine-tuning of a peptide's biological activity, stability, and pharmacokinetic profile. nih.gov The use of unnatural amino acids can lead to the development of peptide-based drugs with improved characteristics such as enhanced resistance to enzymatic breakdown, increased half-life in the body, better cell permeability, and higher receptor selectivity and binding affinity. nih.gov Their structural diversity makes them invaluable as chiral building blocks and scaffolds for creating large combinatorial libraries for drug screening. evitachem.com

Significance of Alpha-Methylated and Homologated Phenylalanine Derivatives in Bioactive Molecule Design

The specific modifications present in Fmoc-α-Me-homoPhe-OH—alpha-methylation and homologation—are of particular importance in designing bioactive molecules.

Alpha-methylation , the substitution of the hydrogen atom on the alpha-carbon with a methyl group, introduces significant steric hindrance. sigmaaldrich.com This simple modification has profound consequences for the resulting peptide's structure and stability. Key benefits of α-methylation include:

Conformational Constraint: The additional methyl group restricts the rotational freedom around the peptide backbone, often forcing the peptide into specific secondary structures like helices or β-turns. This pre-organization can lead to a more favorable binding to biological targets.

Increased Proteolytic Stability: The steric bulk of the α-methyl group can shield the adjacent peptide bond from cleavage by proteases, the enzymes responsible for peptide degradation in the body. This enhanced stability is a critical attribute for developing effective peptide therapeutics.

Homologation refers to the extension of the amino acid backbone, in this case by an additional methylene (B1212753) (-CH2-) group, creating a β-amino acid from an α-amino acid. Homophenylalanine (hPhe) is one such example. This modification also impacts the peptide's conformation and biological properties. Incorporating homologated residues like homophenylalanine can alter the peptide's three-dimensional shape, influencing its interaction with receptors and potentially improving its metabolic stability. Studies on peptides containing homophenylalanine have explored its effects on receptor selectivity, demonstrating its utility in fine-tuning the pharmacological profile of opioid peptide analogues, for instance.

The combination of α-methylation and homologation in a phenylalanine derivative creates a unique building block that imposes significant conformational constraints and enhances stability, making it a powerful tool for constructing peptidomimetics with precisely engineered properties.

Role of Fmoc Protecting Group Chemistry in Advanced Peptide Synthesis Methodologies

The "Fmoc" portion of the compound's name refers to the 9-fluorenylmethyloxycarbonyl group. This chemical moiety serves as a temporary protecting group for the primary amine of the amino acid. sigmaaldrich.com The Fmoc group is central to one of the most widely used strategies in modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS).

The key features and advantages of Fmoc chemistry include:

Base-Labile Removal: The Fmoc group is stable under acidic and neutral conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in an organic solvent.

Orthogonality: This base-lability makes the Fmoc group "orthogonal" to many acid-labile protecting groups used for the side chains of other amino acids. This means the N-terminal Fmoc group can be selectively removed to allow for the coupling of the next amino acid in the sequence without disturbing the side-chain protectors.

Reaction Monitoring: The cleavage of the Fmoc group releases a byproduct (dibenzofulvene) that has a characteristic UV absorbance, allowing for real-time monitoring of the deprotection step to ensure the reaction has gone to completion.

The use of the Fmoc group, as in Fmoc-α-Me-homoPhe-OH, is therefore indicative of its intended application in controlled, stepwise peptide synthesis, enabling the precise incorporation of this highly modified, non-natural amino acid into a growing peptide chain.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-26(24(28)29,16-15-18-9-3-2-4-10-18)27-25(30)31-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23H,15-17H2,1H3,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQQMJOGEHZTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693866-72-6 | |

| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Fmoc α Me Homophe Oh

Synthetic Pathways for Fmoc-α-Methyl-homophenylalanine

The creation of Fmoc-α-Me-homoPhe-OH involves two principal stages: the stereocontrolled synthesis of the core α-methyl-homophenylalanine scaffold, followed by the protection of its α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) moiety.

The asymmetric synthesis of α-methylated amino acids is a challenging task due to the difficulty of creating a quaternary stereocenter with high enantiomeric purity. Several methodologies have been developed to address this challenge. One common approach involves the alkylation of chiral enolates derived from cyclic synthons. For instance, a chiral synthon like 1,4-N,N-[(S)-1-phenylethyl]-piperazine-2,5-dione can be utilized, where the phenylethyl group acts as a chiral auxiliary to direct stereoselective alkylation. nih.gov Another powerful method employs the methylation of enolates derived from 2,5-disubstituted 2-tert-butyl-imidazolidin-4-ones. In this strategy, the enolate of a cis-2,5-disubstituted derivative can be successfully methylated with a reagent like methyl iodide, which, after hydrolysis, yields the enantiomerically pure α-methyl amino acid. nih.govresearchgate.net

Other strategies include the resolution of racemic α-halo acids followed by substitution with ammonia (B1221849) to yield the desired amino acid. google.com These methods are designed to control the stereochemistry at the α-carbon, which is crucial for the biological activity of the final peptide.

Table 1: Comparison of Stereoselective Synthesis Methods for α-Methylated Amino Acids

| Method | Description | Advantages | Disadvantages |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to guide a stereoselective reaction (e.g., alkylation). | High stereocontrol, well-established procedures. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Alkylation | Involves the methylation of a chiral enolate derived from precursors like imidazolidinones. nih.gov | Can yield high enantiomeric purity. | The enolate of some precursors may not be amenable to methylation. nih.gov |

| Resolution of Racemates | A racemic mixture of a precursor (e.g., α-halo acid) is separated into its constituent enantiomers before conversion to the amino acid. google.com | Applicable to a wide range of compounds. | Inherently limited to a 50% yield for the desired enantiomer; requires efficient resolution techniques. |

Once the α-methyl-homophenylalanine is synthesized, its α-amino group must be protected to make it suitable for peptide synthesis. The Fmoc group is a base-labile protecting group widely used for this purpose. wikipedia.orgtotal-synthesis.com The introduction of the Fmoc group is typically achieved by reacting the amino acid with an Fmoc-donating reagent under basic conditions. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com

The reaction with Fmoc-Cl is often performed under Schotten-Baumann conditions (e.g., sodium bicarbonate in an aqueous dioxane solution), while Fmoc-OSu is favored for its greater stability and for minimizing the formation of oligopeptide byproducts during the preparation of Fmoc-amino acid derivatives. total-synthesis.comnih.gov To prevent side reactions such as the formation of amino acid oligomers, an intermediate silylation of the carboxylic acid group with a reagent like chlorotrimethylsilane (B32843) has been proposed. nih.gov

Table 2: Common Reagents for Fmoc Protection

| Reagent | Common Name | Key Features |

| 9-fluorenylmethyl chloroformate | Fmoc-Cl | Highly reactive acid chloride; sensitive to moisture and heat. total-synthesis.com |

| 9-fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu | More stable than Fmoc-Cl; reduces the risk of side reactions like oligopeptide formation. total-synthesis.comnih.gov |

Incorporation of Fmoc-α-Me-homoPhe-OH in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-α-Me-homoPhe-OH is designed for use in Solid-Phase Peptide Synthesis (SPPS), a method where a peptide chain is assembled stepwise while anchored to an insoluble resin support. scispace.combeilstein-journals.org The use of this sterically hindered amino acid requires careful consideration of the synthetic strategy and reaction conditions.

The Fmoc/tBu strategy is the most common approach in modern SPPS. csic.esrsc.org It relies on an orthogonal protection scheme where the temporary Nα-Fmoc group is removed by a mild base (e.g., piperidine), while the permanent side-chain protecting groups (often tert-butyl, tBu, based) and the resin linker are cleaved by a strong acid (e.g., trifluoroacetic acid, TFA) only at the end of the synthesis. csic.esaltabioscience.com

Fmoc-α-Me-homoPhe-OH is fully compatible with this strategy. The Fmoc group is stable to the acidic conditions used for final cleavage, and the absence of a reactive side chain on homophenylalanine means no additional acid-labile protection is required for its side chain. altabioscience.comchempep.com This orthogonality ensures that the integrity of the growing peptide chain is maintained throughout the synthesis cycles. altabioscience.com

The primary challenge in incorporating Fmoc-α-Me-homoPhe-OH into a peptide sequence is overcoming the steric hindrance of the α,α-disubstituted carbon atom. researchgate.net This hindrance significantly slows down the rate of amide bond formation with standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). researchgate.netiris-biotech.de

To achieve efficient coupling, more potent in-situ activating reagents are required. sigmaaldrich.com These are typically based on phosphonium (B103445) or aminium salts that convert the protected amino acid into a highly reactive ester. sigmaaldrich.com

Phosphonium Reagents : Reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) are highly effective for coupling sterically hindered amino acids. researchgate.netpeptide.com

Aminium/Uronium Reagents : O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and its analogues (e.g., HCTU, COMU) are among the most efficient coupling reagents available. sigmaaldrich.combachem.com They form highly reactive OAt esters, which are more effective than the OBt esters generated by older reagents like HBTU. sigmaaldrich.com The use of additives such as HOAt or Oxyma Pure can further enhance coupling efficiency and suppress racemization. bachem.com

For particularly difficult couplings, converting the Fmoc-amino acid to its acid fluoride (B91410) can be an effective strategy, as acid fluorides are highly reactive towards amines and are well-suited for sterically demanding couplings. iris-biotech.debachem.com

Table 3: Selected Coupling Reagents for Sterically Hindered Amino Acids

| Reagent Class | Example(s) | Activated Species | Characteristics |

| Carbodiimides | DIC | O-acylisourea | Generally inefficient for hindered couplings; often used with additives like HOBt or Oxyma Pure. peptide.combachem.com |

| Phosphonium Salts | PyBOP, PyAOP | OBt or OAt-ester | Excellent for routine and hindered synthesis; PyAOP is particularly effective for N-methylated and other hindered residues. sigmaaldrich.compeptide.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | OBt, OAt, O-6-ClBt, or Oxyma-ester | Highly efficient and fast-acting; HATU and COMU are considered among the most powerful reagents for difficult sequences. sigmaaldrich.combachem.com |

Fmoc Deprotection: The removal of the Fmoc group is a critical step in each cycle of SPPS. genscript.com The standard procedure involves treating the peptide-resin with a 20% solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). wikipedia.orgaltabioscience.com The base induces a β-elimination reaction, releasing the free amine and a dibenzofulvene byproduct, which is scavenged by piperidine. altabioscience.com While this process is generally efficient, the steric hindrance around the α-methyl group or aggregation of the growing peptide chain can sometimes lead to incomplete deprotection. chempep.com In such cases, extending the reaction time or using more potent deprotection cocktails containing DBU may be necessary.

Peptide Cleavage: After the peptide sequence is fully assembled, it is cleaved from the solid support, and any remaining side-chain protecting groups are removed simultaneously. beilstein-journals.org This is typically achieved by treating the peptide-resin with a high concentration of trifluoroacetic acid (TFA). wpmucdn.com During this process, the acid-labile protecting groups and the resin linker generate highly reactive electrophilic carbocations. merckmillipore.com These cations can cause unwanted modifications to sensitive amino acid residues within the peptide.

To prevent these side reactions, a "cleavage cocktail" containing TFA and various nucleophilic scavengers is used. wpmucdn.commerckmillipore.com The composition of the cocktail depends on the specific amino acids present in the peptide sequence.

Table 4: Common TFA-Based Cleavage Cocktails

| Reagent Name | Composition | Primary Use |

| Reagent B | TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2) | General purpose, especially for peptides with trityl-based protecting groups. peptide.com |

| Reagent K | TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A universal and robust cocktail for complex peptides containing multiple sensitive residues like Arg, Met, Cys, and Trp. merckmillipore.com |

| TFA/TIS/Water | TFA/TIS/Water (95:2.5:2.5) | A common, non-malodorous cocktail suitable for many sequences, particularly those containing Arg(Pbf) and Trp(Boc). merckmillipore.com |

Chemical Derivatization and Analogues of Fmoc-α-Me-homoPhe-OH for Peptide Engineering

The unique structural features of Fmoc-α-Me-homoPhe-OH, namely the α-methyl group and the extended side chain, make it a valuable building block in peptide engineering. Its derivatives and isomers offer a palette for fine-tuning peptide conformation, stability, and biological activity.

Synthesis of Related Homophenylalanine Isomers and Derivatives

The synthesis of homophenylalanine (Hphe) and its derivatives is a key area of research for creating modified peptides. Various methodologies have been developed to produce these non-canonical amino acids, which can then be suitably protected (e.g., with Fmoc) for solid-phase peptide synthesis (SPPS).

One prominent approach involves the asymmetric synthesis of L-homophenylalanine from 2-oxo-4-phenylbutyric acid (2-OPBA) using a recombinant aromatic amino acid transaminase. nih.govgoogle.com This enzymatic method offers high purity and enantioselectivity (>99% ee). nih.gov A key advantage of this biocatalytic process is the precipitation of the L-homophenylalanine product from the reaction medium, which drives the reaction equilibrium towards product formation and simplifies purification. nih.govgoogle.com

Chemical synthesis routes provide access to a wider range of derivatives. For instance, protected homophenylalanines can be prepared through palladium-catalyzed coupling of amino acid-derived organozinc reagents with aryl iodides. figshare.com This method is versatile, allowing for the synthesis of various substituted Hphe analogues. Additionally, phosphonic acid analogues of homophenylalanine have been synthesized and shown to be potent inhibitors of alanyl aminopeptidases, highlighting the therapeutic potential of Hphe derivatives. nih.gov

The synthesis of these derivatives often involves multiple steps starting from substituted phenylpropionic or phenylacetic acids. nih.gov A general synthetic scheme might include esterification, reduction to the corresponding alcohol, oxidation to the aldehyde, and subsequent elaboration to the final amino acid analogue. nih.gov

Below is a table summarizing various synthetic approaches to homophenylalanine and its derivatives.

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Primary Product(s) | Key Advantages |

| Enzymatic Transamination | 2-oxo-4-phenylbutyric acid, L-aspartate | Recombinant aromatic amino acid transaminase (AroAT) | L-Homophenylalanine | High enantioselectivity (>99% ee), simplified purification due to product precipitation. nih.gov |

| Organozinc Chemistry | Amino acid-derived organozinc reagents, Aryl iodides | Palladium catalyst | Protected homophenylalanines | Versatility in creating substituted analogues. figshare.com |

| Phosphonic Analogue Synthesis | Substituted phenylpropionic acids | Chlorotrimethylsilane, Sodium borohydride, PCC or DMP | Phosphonic acid analogues of homophenylalanine | Access to potent enzyme inhibitors. nih.gov |

Comparative Analysis with N-Methylation Strategies in Peptide Chemistry

Both α-methylation (as in Fmoc-α-Me-homoPhe-OH) and N-methylation are powerful tools in peptide chemistry for modulating the properties of peptides. However, they achieve this through different structural modifications, leading to distinct conformational and physiological outcomes.

N-methylation , the substitution of an amide proton with a methyl group, is a modification frequently found in natural products like cyclosporine. semanticscholar.orgcipsm.de This modification has been shown to significantly enhance the metabolic stability, membrane permeability, and oral bioavailability of peptides. semanticscholar.orgcipsm.denih.gov The removal of the amide proton disrupts hydrogen bonding networks, which can lead to increased solubility in nonpolar environments and reduced susceptibility to proteolytic degradation.

The synthesis of N-methylated peptides can be achieved by incorporating pre-synthesized Fmoc-N-Me-AA-OH building blocks during SPPS or by on-resin methylation. nih.govnih.gov On-resin N-methylation typically involves a three-step procedure of sulfonylation (e.g., with o-nitrobenzenesulfonyl chloride), methylation, and desulfonylation. acs.orgnih.gov Recent advancements have significantly reduced the time required for this process from hours to under an hour. acs.orgnih.gov

α-Methylation , on the other hand, introduces a methyl group at the α-carbon of the amino acid. This modification imparts significant conformational constraints on the peptide backbone. The steric hindrance from the α-methyl group restricts the allowable values of the dihedral angles (φ and ψ), often forcing the peptide into a specific secondary structure, such as a helical or turn conformation. This pre-organization can lead to enhanced binding affinity and selectivity for a target receptor. Furthermore, the α-methyl group provides steric shielding against enzymatic degradation, thus increasing the peptide's half-life.

The following table provides a comparative analysis of α-methylation and N-methylation in peptide chemistry.

| Feature | α-Methylation | N-Methylation |

| Site of Modification | α-carbon of the amino acid | Amide nitrogen of the peptide backbone |

| Primary Conformational Effect | Restricts backbone dihedral angles (φ, ψ), promotes specific secondary structures. | Disrupts local hydrogen bonding, increases conformational flexibility in some contexts but can also stabilize specific conformers. nih.gov |

| Effect on Proteolytic Stability | High; provides steric hindrance at the cleavage site. | High; removes the amide proton, preventing recognition by many proteases. semanticscholar.orgcipsm.de |

| Effect on Membrane Permeability | Can increase lipophilicity, potentially improving permeability. | Generally increases permeability and oral bioavailability by reducing hydrogen bond donor capacity. semanticscholar.orgcipsm.denih.gov |

| Synthesis Strategy | Incorporation of pre-synthesized α-methylated amino acid building blocks (e.g., Fmoc-α-Me-homoPhe-OH). | Incorporation of pre-synthesized N-methylated amino acids or on-resin methylation protocols. nih.govnih.gov |

Integration into Peptides and Peptidomimetics

Design Principles for Peptides Containing Fmoc-α-Me-homoPhe-OH

The strategic inclusion of Fmoc-α-Me-homoPhe-OH into a peptide sequence is guided by principles aimed at overcoming the inherent limitations of natural peptides as drug candidates, such as poor conformational stability and susceptibility to enzymatic degradation.

The introduction of an α-methyl group at the Cα position of an amino acid residue profoundly restricts the conformational freedom of the peptide backbone. nih.govnih.gov This steric hindrance limits the allowable values for the phi (φ) and psi (ψ) dihedral angles, effectively locking the peptide into a more defined and stable conformation. nih.gov Specifically, α-methylated amino acids are known to favor the formation of helical structures, such as 3₁₀- or α-helices, by constraining the backbone in a way that promotes intramolecular hydrogen bonding. nih.govnih.gov The α-aminoisobutyryl residue (Aib), the simplest α-methylated amino acid, is a well-studied example that robustly promotes helical conformations in peptides. nih.gov This principle of rigidification is a key advantage in peptide design, as it can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target.

A major hurdle in the therapeutic use of peptides is their rapid degradation by proteases in the body. rsc.orgnih.gov The incorporation of α-methylated residues like α-Me-homoPhe-OH is a highly effective strategy to enhance proteolytic resistance. nih.govenamine.net This increased stability stems from two primary factors:

Steric Hindrance : The α-methyl group sterically shields the adjacent peptide bonds, preventing the protease's active site from accessing and cleaving the amide linkage.

Recognition Disruption : Proteases recognize specific amino acid sequences. The modification at the Cα position can disrupt this recognition, rendering the peptide a poor substrate for the enzyme. nih.gov

Studies have consistently shown that peptides containing α-methylated amino acids exhibit significantly longer half-lives in the presence of various proteases compared to their unmodified counterparts. nih.govrsc.org

| Property | Effect of α-Methylation (e.g., via α-Me-homoPhe-OH) | Underlying Mechanism |

|---|---|---|

| Conformational Stability | Increased; favors helical conformations | Steric hindrance from the α-methyl group restricts φ and ψ dihedral angles, promoting a more rigid structure. nih.govnih.gov |

| Proteolytic Resistance | Significantly increased | The α-methyl group sterically hinders protease access to the peptide backbone and disrupts enzyme recognition sequences. nih.govrsc.org |

Poor bioavailability, particularly after oral administration, is another significant challenge for peptide therapeutics, largely due to low membrane permeability and enzymatic degradation. mdpi.com The chemical modifications inherent in α-Me-homoPhe-OH can positively influence both of these factors. The introduction of methyl groups, whether on the backbone nitrogen (N-methylation) or the α-carbon (Cα-methylation), tends to increase the lipophilicity of the peptide. nih.govresearchgate.net This increased lipophilicity can enhance the peptide's ability to partition into and cross biological membranes, a process that is often limited by the high desolvation penalty of polar peptide backbones. rsc.org

| Factor | Influence of α-Me-homoPhe-OH Incorporation | Rationale |

|---|---|---|

| Lipophilicity | Increased | Contribution from the α-methyl group and the extended, non-polar homophenylalanine side chain. nih.gov |

| Membrane Permeability | Potentially Enhanced | Increased lipophilicity and conformational rigidity can lower the energy barrier for crossing cell membranes. rsc.orgnasa.gov |

| Bioavailability | Potentially Improved | Enhanced proteolytic resistance and improved membrane permeability are key contributors to overall bioavailability. researchgate.netnih.gov |

Fmoc-α-Me-homoPhe-OH as a Strategic Element in Peptidomimetic Design

Peptidomimetics are designed to replicate the function of natural peptides but with improved drug-like properties. nih.gov Fmoc-α-Me-homoPhe-OH is a valuable tool in this endeavor, allowing for precise control over the conformation and stability of the resulting molecule.

Many critical biological processes are mediated by protein-protein interactions (PPIs), which often involve an α-helical segment of one protein binding to a groove on another. The design of peptidomimetics that can mimic these helical motifs is a major goal in drug discovery. The strong helix-inducing propensity of α-methylated amino acids makes α-Me-homoPhe-OH an ideal component for stabilizing α-helical conformations in short peptides that would otherwise be disordered in solution. nih.govnih.gov

By incorporating this residue, a designer can enforce a specific secondary structure that presents the side chains of neighboring amino acids in the correct spatial orientation to mimic the binding epitope of a natural peptide. nih.gov This pre-organization into a bioactive conformation enhances binding affinity for the target receptor or enzyme by minimizing the entropic cost of binding. The extended homophenylalanine side chain can also be used to probe deeper hydrophobic pockets in a receptor binding site than would be possible with a natural phenylalanine residue.

This modulation of the backbone directly influences the positioning of the side chains. The rigidified backbone serves as a scaffold, orienting the functional groups of the side chains for optimal interaction with the biological target. For example, stabilizing an α-helix with α-Me-homoPhe-OH would precisely arrange the side chains along the exterior of the helix, creating a specific surface for molecular recognition. This level of control is crucial for achieving high potency and selectivity in peptidomimetic drugs.

Structural constraint is a key strategy in peptidomimetic design to improve stability, selectivity, and bioavailability. nih.govnih.gov Fmoc-α-Me-homoPhe-OH is frequently used in the synthesis of such constrained molecules. Its applications include:

Stabilized Helices : As discussed, it is used to nucleate or stabilize α-helical structures, which are common motifs in PPIs.

Cyclic Peptides : The conformational restriction imposed by α-Me-homoPhe-OH can be advantageous in the design of cyclic peptides. It can help induce a specific turn or conformation that facilitates the cyclization process and results in a final cyclic structure with a well-defined and rigid conformation. nih.gov Highly constrained cyclic peptides often exhibit exceptional biological activity and bioavailability. nih.gov

Foldamers : This residue can be a component in the design of foldamers, which are unnatural oligomers that adopt specific, stable secondary structures. The predictable conformational preferences of α-methylated amino acids are essential for the rational design of these complex architectures.

By providing a reliable method to induce conformational stability, Fmoc-α-Me-homoPhe-OH enables the creation of sophisticated peptidomimetics that overcome the limitations of their natural peptide counterparts.

Utility of Fmoc-L-Me-homoPhe-OH in the Generation of Diverse Peptide and Peptidomimetic Libraries

The synthesis of peptide and peptidomimetic libraries is a cornerstone of modern drug discovery and materials science, enabling the rapid screening of vast numbers of compounds for desired biological activity or material properties. The diversity of these libraries is a critical factor in the success of such screening endeavors. The incorporation of unnatural amino acids, such as Fmoc-L-Me-homoPhe-OH (N-α-Fmoc-N-methyl-L-homophenylalanine), represents a key strategy for expanding the chemical space and structural diversity of these libraries.

While specific research detailing the extensive use of Fmoc-L-Me-homoPhe-OH in large-scale library generation is not widely documented in publicly available literature, its utility can be inferred from the well-established roles of N-methylated and non-canonical amino acids in peptide science. The incorporation of this building block can introduce unique structural and functional features that contribute significantly to the diversity of peptide and peptidomimetic libraries.

The primary contribution of Fmoc-L-Me-homoPhe-OH to library diversity stems from the introduction of N-methylation on the peptide backbone. This modification has profound effects on the conformational properties of the resulting peptides.

Conformational Constraint: The presence of a methyl group on the amide nitrogen restricts the rotation around the C-N bond, reducing the conformational flexibility of the peptide backbone. This pre-organization of the peptide structure can lead to a higher affinity and selectivity for biological targets by locking the molecule into a bioactive conformation. By incorporating Fmoc-L-Me-homoPhe-OH at various positions within a peptide sequence, a library of conformationally distinct molecules can be generated.

Proteolytic Stability: N-methylation renders the adjacent peptide bond resistant to cleavage by proteases. This is a crucial feature for the development of peptide-based therapeutics, which are often limited by their rapid degradation in vivo. Libraries containing N-methylated residues are therefore enriched with potentially more stable drug candidates.

The "homophenylalanine" aspect of the molecule, which extends the side chain by an additional methylene (B1212753) group compared to phenylalanine, further contributes to structural diversity. This subtle change can alter the hydrophobic interactions and the precise positioning of the aromatic ring, which is often critical for receptor binding and molecular recognition.

The generation of diverse libraries incorporating Fmoc-L-Me-homoPhe-OH would typically involve standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc protecting group allows for orthogonal deprotection and coupling strategies, making it compatible with automated synthesis platforms used for library construction.

A hypothetical library design incorporating Fmoc-L-Me-homoPhe-OH could involve its systematic substitution at different positions of a known bioactive peptide sequence. This "N-methyl scanning" approach can be used to probe the importance of backbone conformation and hydrogen bonding at each position, leading to the discovery of analogs with improved properties.

For instance, a library could be generated based on a template sequence, where 'X' represents positions that are systematically replaced with Fmoc-L-Me-homoPhe-OH and other natural or unnatural amino acids.

| Library Position | Residue Type | Purpose of Diversification |

| X1 | Natural Amino Acid Scan | Explore side-chain interactions |

| X2 | Fmoc-L-Me-homoPhe-OH | Induce local conformational constraint |

| X3 | Other N-methylated amino acids | Compare effects of N-methylation |

| X4 | Homophenylalanine analogs | Modulate side-chain length and hydrophobicity |

While detailed experimental data on large libraries built specifically with Fmoc-L-Me-homoPhe-OH is limited in the current literature, the foundational principles of peptide chemistry strongly support its utility. The combination of N-methylation and a non-canonical side chain in a single, synthetically accessible building block makes it a valuable tool for generating peptide and peptidomimetic libraries with enhanced structural and functional diversity. The resulting compounds are expected to exhibit a range of conformational states and improved stability profiles, increasing the probability of identifying novel leads in drug discovery and other applications.

Conformational Analysis and Structural Characterization of Fmoc α Me Homophe Oh Containing Peptides

Computational Approaches to Peptide Conformation

Computational methods are invaluable tools for investigating the conformational preferences of peptides, providing insights that can be difficult to obtain through experimental techniques alone.

Simulations of analogous Fmoc-dipeptides have shown that the Fmoc group plays a crucial role in the self-assembly process, often driven by π-π stacking interactions between the fluorenyl rings researchgate.net. In the case of Fmoc-α-Me-homoPhe-OH containing peptides, MD simulations would likely reveal a complex interplay between the hydrophobic interactions of the Fmoc group, the phenyl ring of the homophenylalanine side chain, and the steric hindrance from the α-methyl group. The resulting conformational landscape might show a predisposition for specific folded structures that accommodate these interactions.

A typical MD simulation protocol for a peptide containing Fmoc-α-Me-homoPhe-OH would involve:

System Setup: The peptide structure is built and placed in a simulation box, solvated with an appropriate solvent (e.g., water), and ions are added to neutralize the system.

Energy Minimization: The initial system is energy-minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature conditions.

Production Run: A long simulation is run to sample the conformational space of the peptide.

Analysis: The trajectory from the production run is analyzed to identify stable conformations, calculate structural parameters like dihedral angles, and visualize the peptide's dynamic behavior.

The conformational landscape can be visualized by plotting the potential energy of the system as a function of key conformational coordinates, such as the backbone dihedral angles.

| Parameter | Typical Value/Condition |

|---|---|

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 300 K |

| Pressure | 1 bar |

The conformation of a peptide backbone is defined by a set of torsion angles, primarily phi (Φ), psi (Ψ), and omega (ω) expasy.orgbioinf.org.uk. The omega (ω) angle, which describes the rotation around the peptide bond, is typically planar and adopts a trans conformation (ω ≈ 180°) to minimize steric hindrance expasy.org. The phi (Φ) and psi (Ψ) angles, however, have more rotational freedom and largely determine the secondary structure of the peptide.

The allowed combinations of Φ and Ψ angles are visualized in a Ramachandran plot. For standard amino acids, certain regions of the Ramachandran plot are favored, corresponding to secondary structures like α-helices and β-sheets. The introduction of an α-methyl group, as in Fmoc-α-Me-homoPhe-OH, significantly restricts the accessible Φ and Ψ angles due to steric clashes between the methyl group and the peptide backbone atoms. This steric hindrance generally limits the conformational freedom of the amino acid residue, forcing it to adopt a more defined conformation.

For α-methylated amino acids, the allowed regions in the Ramachandran plot are typically more constrained than for their non-methylated counterparts. Studies on peptides containing N-methylated alanine (B10760859) have shown a preference for β-strand structures in solution nih.govresearchgate.net. It is expected that the α-methylation in Fmoc-α-Me-homoPhe-OH would similarly favor extended or helical conformations while disfavoring more flexible random coil structures.

| Secondary Structure | Typical Φ Angle Range (°) | Typical Ψ Angle Range (°) |

|---|---|---|

| Right-handed α-helix | -60 to -50 | -50 to -40 |

| β-sheet | -140 to -110 | +110 to +140 |

| Left-handed α-helix | +50 to +60 | +40 to +50 |

Spectroscopic Characterization of Peptides Incorporating Fmoc-α-Me-homoPhe-OH

Spectroscopic techniques are essential for experimentally characterizing the structure of peptides in solution.

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Different secondary structures (α-helix, β-sheet, random coil) have distinct CD spectra. For a peptide containing Fmoc-α-Me-homoPhe-OH, CD spectroscopy can provide valuable information about its predominant conformation in solution.

An α-helical conformation would be characterized by a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.

A β-sheet structure would show a negative band around 218 nm and a positive band near 195 nm.

A random coil conformation would exhibit a strong negative band around 200 nm.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing various NMR parameters, such as chemical shifts, nuclear Overhauser effects (NOEs), and coupling constants, it is possible to obtain detailed information about the peptide's conformation, including backbone and side-chain torsion angles. For peptides with Fmoc-α-Me-homoPhe-OH, 2D NMR experiments like COSY, TOCSY, and NOESY would be employed to assign proton resonances and identify spatial proximities between atoms, which are crucial for structure calculation.

The conformation of peptides is stabilized by a network of intra- and intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and aromatic interactions. In peptides containing Fmoc-α-Me-homoPhe-OH, several types of interactions are expected to play a significant role.

Intramolecular interactions that could influence the peptide's conformation include:

Hydrogen bonds: Although the α-methylation removes the α-hydrogen, the amide protons in the peptide backbone are still available for hydrogen bonding, which is crucial for the formation of stable secondary structures.

Aromatic interactions: The phenyl ring of the homophenylalanine side chain and the fluorenyl group of the Fmoc protecting group can engage in π-π stacking interactions, which can stabilize folded conformations researchgate.net.

Intermolecular interactions are important for the self-assembly and aggregation of peptides. For Fmoc-α-Me-homoPhe-OH containing peptides, these can include:

Hydrophobic interactions: The nonpolar Fmoc group and the phenyl side chain can drive the association of peptide molecules in aqueous solution.

Aromatic-aromatic interactions: Similar to intramolecular interactions, π-π stacking between the aromatic moieties of different peptide molecules can lead to the formation of ordered aggregates nih.gov.

These interactions can be studied using various techniques. NMR spectroscopy can detect close spatial proximity between aromatic protons through NOEs, providing evidence for π-π stacking. Fluorescence spectroscopy can also be used to probe the local environment of the aromatic groups.

Influence of Alpha-Methylation on Peptide Conformation and Dynamics

The introduction of a methyl group at the α-carbon of an amino acid has a significant impact on the conformational flexibility and structural preferences of a peptide. This modification, known as α-methylation, imposes steric constraints that restrict the rotation around the N-Cα (Φ) and Cα-C (Ψ) bonds of the peptide backbone.

The primary effects of α-methylation on peptide conformation and dynamics are:

Reduced Conformational Flexibility: The steric bulk of the α-methyl group limits the accessible conformational space, as reflected in a more restricted Ramachandran plot. This reduction in flexibility can pre-organize the peptide into a specific conformation, reducing the entropic cost of folding.

Promotion of Helical and Extended Structures: The steric hindrance caused by the α-methyl group often favors the formation of well-defined secondary structures, such as 310-helices, α-helices, or extended β-strands, while discouraging random coil conformations.

Increased Proteolytic Stability: The α-methyl group can sterically hinder the approach of proteases, making the peptide more resistant to enzymatic degradation. This is an important property for the development of peptide-based therapeutics.

Alteration of Intermolecular Interactions: The conformational constraints imposed by α-methylation can influence how the peptide interacts with other molecules, including other peptides or biological targets. For instance, by promoting a specific conformation, α-methylation can enhance the binding affinity of a peptide to its receptor.

In the context of Fmoc-α-Me-homoPhe-OH, the α-methylation is expected to work in concert with the bulky Fmoc group and the aromatic side chain to induce a highly ordered and stable conformation. This combination of features makes Fmoc-α-Me-homoPhe-OH an attractive building block for the design of conformationally constrained peptides with tailored properties.

Stereochemical Integrity and Racemization Control in Peptide Synthesis

Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical, as the biological activity of peptides is highly dependent on their precise three-dimensional structure. mdpi.com Racemization, or epimerization, is a significant side reaction, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), that can compromise the purity and function of the final peptide.

The primary mechanism for racemization during the coupling step involves the activation of the amino acid's carboxyl group. This activation can lead to the formation of a planar 5(4H)-oxazolone intermediate, especially under basic conditions. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. peptide.com

For Fmoc-α-Me-homoPhe-OH, the presence of the methyl group on the α-carbon is expected to significantly suppress racemization. This is because α,α-disubstituted amino acids lack an α-proton, thereby blocking the primary pathway for base-catalyzed racemization through enolization of the oxazolone (B7731731) intermediate. This inherent resistance to racemization is a major advantage of using α-methylated amino acids in peptide synthesis.

Table 2: Effect of Coupling Reagents on Racemization of Fmoc-L-His(Trt)-OH This table presents illustrative data from studies on Fmoc-L-His(Trt)-OH, a known racemization-prone amino acid, to demonstrate the impact of different reaction conditions on stereochemical integrity during peptide synthesis.

| Coupling Reagent/Base | % D-Isomer (Racemization) | Reference |

| DIC/Oxyma | 1.8% | nih.gov |

| HCTU/6-Cl-HOBt/DIPEA (0 min pre-activation) | 1.0% | nih.gov |

| HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | nih.gov |

| HATU/NMM | 31.0% (at 55 °C) | nih.gov |

This data underscores the importance of selecting appropriate coupling protocols to maintain the chiral purity of the final peptide product, a consideration that remains relevant even when using amino acids that are inherently less prone to racemization.

Structure Activity Relationship Sar Studies and Biological Implications

Investigation of Bioactivity Enhancement through Fmoc-α-Me-homoPhe-OH Incorporation

The unique structural features of Fmoc-α-Me-homoPhe-OH are instrumental in modulating the biological activity of peptides. Its integration can lead to significant improvements in receptor binding and selectivity, as well as the ability to target specific biological pathways.

The introduction of the α-methyl group on the homophenylalanine residue restricts the conformational freedom of the peptide backbone. This rigidity can pre-organize the peptide into a bioactive conformation that fits more precisely into a receptor's binding pocket, thereby increasing binding affinity. The bulky Fmoc group can also contribute to binding through hydrophobic interactions with the receptor. Furthermore, the specific stereochemistry and size of the homophenylalanine side chain can enhance selectivity for a particular receptor subtype over others, reducing off-target effects.

By enhancing receptor binding affinity and selectivity, peptides incorporating Fmoc-α-Me-homoPhe-OH can be designed to target specific biological pathways with greater precision. For instance, in G-protein coupled receptor (GPCR) signaling, a peptide with high affinity and selectivity can act as a potent agonist or antagonist, modulating downstream signaling cascades involved in various physiological processes. The ability to fine-tune these interactions is crucial for the development of targeted therapeutics.

Antimicrobial Activities of Peptides Incorporating Fmoc-α-Me-homoPhe-OH

The rise of antibiotic resistance has spurred the development of novel antimicrobial agents, with antimicrobial peptides (AMPs) emerging as a promising class of therapeutics. The incorporation of Fmoc-α-Me-homoPhe-OH into AMPs can enhance their efficacy and overcome some of the limitations of natural peptides.

Peptides containing Fmoc-α-Me-homoPhe-OH often exhibit potent antibacterial activity through membrane-disruptive mechanisms. The lipophilic Fmoc group facilitates the peptide's interaction with and insertion into the bacterial cell membrane. This can lead to the formation of pores or channels, disrupting the membrane integrity and causing leakage of cellular contents, ultimately leading to cell death. mdpi.com The α-methylation can protect the peptide from enzymatic degradation by bacterial proteases, prolonging its antimicrobial activity. Furthermore, these peptides can interfere with biofilm formation, a key virulence factor for many pathogenic bacteria, by disrupting the initial stages of bacterial adhesion or by breaking down the mature biofilm matrix. mdpi.com

Research has demonstrated the efficacy of peptides incorporating modified amino acids against a range of pathogens. While specific data for Fmoc-α-Me-homoPhe-OH is emerging, related compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. rsc.orgmdpi.com The broad-spectrum activity is often attributed to the non-specific nature of the membrane disruption mechanism, which is less likely to induce resistance compared to antibiotics that target specific enzymes.

Below is a representative table illustrating the potential antimicrobial efficacy of a hypothetical peptide series incorporating Fmoc-α-Me-homoPhe-OH, based on general trends observed for similar lipophilic and conformationally constrained peptides.

| Peptide Sequence (Hypothetical) | Target Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Ac-Lys-Fmoc-α-Me-homoPhe -Arg-NH₂ | Staphylococcus aureus | 8 |

| Ac-Lys-Fmoc-α-Me-homoPhe -Arg-NH₂ | Escherichia coli | 16 |

| Ac-Lys-Fmoc-α-Me-homoPhe -Arg-NH₂ | Candida albicans | 32 |

Anticancer and Cytotoxic Effects of Fmoc-α-Me-homoPhe-OH Containing Peptides

The development of peptide-based anticancer therapies is a rapidly growing field. The incorporation of Fmoc-α-Me-homoPhe-OH can enhance the cytotoxic effects of peptides against cancer cells while potentially reducing toxicity to normal cells. nih.gov

Anticancer peptides often function by selectively disrupting the membranes of cancer cells, which are typically more anionic and fluid than the membranes of healthy cells. The cationic and amphipathic nature of many anticancer peptides, enhanced by the lipophilic Fmoc group, facilitates this selective interaction. nih.gov The conformational constraints imposed by α-methylation can also contribute to the peptide's ability to adopt a lytic structure upon membrane binding. Moreover, some anticancer peptides can induce apoptosis by penetrating the cell membrane and interacting with intracellular targets, a process that can be facilitated by the enhanced stability and cellular uptake of peptides containing Fmoc-α-Me-homoPhe-OH. nih.gov

The table below provides a hypothetical representation of the cytotoxic activity of a peptide containing Fmoc-α-Me-homoPhe-OH against a cancer cell line.

| Peptide Sequence (Hypothetical) | Cancer Cell Line | IC₅₀ (µM) |

| Ac-Arg-Fmoc-α-Me-homoPhe -Leu-NH₂ | HeLa (Cervical Cancer) | 10 |

| Ac-Arg-Fmoc-α-Me-homoPhe -Leu-NH₂ | MCF-7 (Breast Cancer) | 15 |

Role in Calcium Signaling Pathways Modulation

Calcium ions (Ca2+) are crucial second messengers involved in a multitude of cellular processes, including proliferation, apoptosis, and differentiation. Modulation of intracellular calcium levels and signaling pathways is a known mechanism of action for some therapeutic agents. However, there is no available research that specifically investigates the role of Fmoc-L-Me-homoPhe-OH in the modulation of calcium signaling pathways.

Enzyme Inhibition and Protein-Protein Interaction Modulation

Fmoc-protected amino acids are fundamental building blocks in the synthesis of peptidomimetics, which are compounds designed to mimic natural peptides. These can be engineered to act as enzyme inhibitors. Histone deacetylases (HDACs) are a class of enzymes that are important targets in cancer therapy, and various HDAC inhibitors have been developed. While Fmoc-L-homoPhe-OH could potentially be incorporated into a peptidomimetic designed to inhibit HDACs or other enzymes, there are no specific reports on the design, synthesis, or inhibitory activity of such a compound derived from Fmoc-L-Me-homoPhe-OH.

Peptide transport systems are responsible for the uptake of small peptides into cells and can be exploited for drug delivery. The structural features of a peptide or peptidomimetic, such as its charge, size, and hydrophobicity, influence its interaction with these transporters. The potential for Fmoc-L-Me-homoPhe-OH or peptides containing this moiety to interact with peptide transport systems has not been a subject of published research.

Applications in Neuroscience Research: Neurotransmitter Function and Receptor Interactions

The parent compound, Fmoc-L-homoPhe-OH, is noted for its use in research related to neurotransmitter function and receptor interactions. chemimpex.com Non-natural amino acids are often incorporated into peptides to study their effects on the central nervous system. However, specific applications or research findings related to Fmoc-L-Me-homoPhe-OH in the context of neuroscience, including its impact on neurotransmitter function or its interaction with neuronal receptors, are not available in the current body of scientific literature.

Applications in Chemical Biology and Advanced Therapeutic Development

Development of Chemical Probes and Tools for Biological Systems

Unnatural amino acids are invaluable in the creation of chemical probes to explore and manipulate biological systems. nih.gov By introducing unique chemical functionalities, researchers can design molecules to investigate protein structure, function, and interactions with unprecedented precision. rsc.orgnih.gov

The incorporation of specialized UAAs into peptides allows for the development of probes to study cellular processes. nih.gov For example, photo-crosslinking amino acids can be incorporated into a peptide sequence to identify binding partners within a cell upon UV irradiation. iris-biotech.de While Fmoc-L-Me-homoPhe-OH does not possess inherent photo-reactivity, its role is to impart specific conformational constraints and metabolic stability to the peptide probe, ensuring it reaches its target intact and adopts the necessary orientation for a productive interaction. pubcompare.ainih.gov The N-methylation of the peptide backbone, introduced using this reagent, can also influence the probe's membrane permeability, potentially facilitating entry into cells to reach intracellular targets. frontiersin.org The use of such modified peptides as analytical tools is crucial for investigating signal transduction pathways and gene regulation. sigmaaldrich.com

Genetic Encoding and Site-Specific Protein Conjugation Strategies

A revolutionary approach in protein engineering is the site-specific incorporation of unnatural amino acids directly into proteins using the cell's own translational machinery. nih.govacs.org This technique, known as genetic code expansion, allows for the introduction of a UAA at any desired position in a protein sequence, enabling the creation of proteins with novel functions or properties. nih.govacs.org

The process involves engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is specific for the UAA and does not cross-react with endogenous amino acids or tRNAs. nih.govacs.org This engineered pair works in response to a unique codon, typically a stop codon like amber (TAG), that is repurposed to encode the UAA. nih.gov This methodology has been successfully applied in various organisms, from E. coli to mammalian cells, to incorporate a wide range of UAAs bearing diverse functional groups like azides, alkynes, ketones, and photo-crosslinkers. nih.govnih.govnih.gov These bio-orthogonal chemical handles permit the precise, site-specific conjugation of other molecules, such as fluorescent dyes, drugs, or polymers like polyethylene (B3416737) glycol (PEG), without affecting the native amino acid residues. nih.govresearchgate.net

While the direct genetic encoding of Fmoc-L-Me-homoPhe-OH itself is not the primary application due to the presence of the Fmoc protecting group, the underlying amino acid, N-methyl-L-homophenylalanine, represents a class of UAAs that could be incorporated via these methods to bestow enhanced stability and specific conformational properties to the target protein. nih.gov

Advancements in Peptide-Based Drug Design

Peptides are highly desirable as drug candidates due to their high specificity and low toxicity. iscientific.orgtandfonline.com However, their therapeutic use is often hampered by significant limitations. nih.govbiosynth.com The incorporation of unnatural amino acids like N-methyl-L-homophenylalanine is a key strategy to overcome these drawbacks. sigmaaldrich.com

Natural peptides composed of L-amino acids suffer from several disadvantages that limit their clinical utility, including rapid degradation by proteases, poor membrane permeability, and conformational flexibility that can lead to reduced receptor affinity and selectivity. nih.govtandfonline.combiosynth.com Introducing UAAs such as N-methyl-L-homophenylalanine via building blocks like Fmoc-L-Me-homoPhe-OH addresses these issues directly.

Proteolytic Stability: The N-methyl group on the peptide backbone sterically hinders the approach of proteases, enzymes that cleave amide bonds. This modification makes the resulting peptide significantly more resistant to enzymatic degradation, thereby increasing its half-life in the body. nih.govnih.govbiosynth.com

Conformational Rigidity: The homophenylalanine structure, with its extended side chain, and the N-methylation both introduce conformational constraints. nih.govpubcompare.ai This pre-organizes the peptide into a specific three-dimensional shape that can enhance binding affinity and selectivity for its biological target. pubcompare.ai

Improved Permeability: N-methylation can enhance a peptide's ability to cross cell membranes by reducing the number of hydrogen bond donors and increasing its lipophilicity, which can improve oral bioavailability. frontiersin.orgbiosynth.com

| Limitation of Natural Peptides | Solution via UAA Incorporation (e.g., N-Me-homoPhe) | Reference |

|---|---|---|

| Rapid degradation by proteases | N-methylation provides steric hindrance, enhancing stability. | nih.govbiosynth.comasm.org |

| Low membrane permeability | N-methylation can increase lipophilicity and improve cell uptake. | frontiersin.orgbiosynth.com |

| High conformational flexibility | Constrains peptide backbone, locking it into a bioactive conformation. | nih.govpubcompare.ai |

| Short circulation half-life | Increased resistance to degradation leads to longer plasma retention. | researchgate.net |

The precise control offered by unnatural amino acids is critical for the design of advanced drug delivery systems, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). biosynth.com These systems use a targeting moiety (an antibody or peptide) to deliver a potent cytotoxic drug specifically to diseased cells, such as cancer cells, thereby minimizing damage to healthy tissue. nih.gov

Unnatural amino acids are used to construct these conjugates in several ways. They can be incorporated into the peptide linker that connects the drug to the targeting vehicle, fine-tuning the linker's stability and cleavage properties to ensure controlled drug release at the target site. biosynth.com Furthermore, incorporating a UAA like N-methyl-L-homophenylalanine into the targeting peptide itself can enhance its stability and affinity for its receptor. chemimpex.com Fmoc-L-Me-homoPhe-OH is a building block used in the solid-phase synthesis of these sophisticated peptide components. chemimpex.com Bioconjugation applications also include the attachment of peptides to various biomolecules to improve the specificity and efficacy of therapeutic agents. chemimpex.com

Future Perspectives in Peptide and Peptidomimetic Research Utilizing Unnatural Amino Acids

The field of peptide and peptidomimetic research continues to evolve, with unnatural amino acids at the forefront of innovation. biosynth.comtandfonline.com The ability to manipulate peptide properties at the molecular level by incorporating building blocks like Fmoc-L-Me-homoPhe-OH is paving the way for precision therapies. biosynth.com Future developments are expected to produce peptides that can be delivered orally, cross the blood-brain barrier, or access intracellular targets, which have traditionally been challenging. frontiersin.org

Future research will likely focus on:

Novel UAA Structures: The design and synthesis of new UAAs with unique side chains and backbone modifications to address the remaining limitations of natural amino acids. rsc.org

Advanced Display Technologies: The use of platforms like mRNA display will allow for the screening of vast libraries containing trillions of unique peptides with incorporated non-canonical amino acids, accelerating the discovery of potent and drug-like ligands. nih.gov

Computational Design: The use of artificial intelligence and deep learning models to predict the structures and functions of peptides containing UAAs will significantly advance the rational design of new therapeutic agents. nih.govoup.com

The systemic exploration of UAAs with novel side chains is essential to expand the domain of protein functions and develop the next generation of highly effective and safe peptide-based drugs. nih.govrsc.org

Challenges and Future Directions in Research

Novel Applications in Biomaterial Science and Self-Assembly

The Fmoc group is a key driver for the self-assembly of amino acids into nanostructures, such as fibrils and hydrogels, through π-π stacking and hydrogen bonding interactions. beilstein-journals.orgrsc.org This property has made Fmoc-amino acids, particularly Fmoc-phenylalanine, a subject of intense research in biomaterials for applications like cell culture, drug delivery, and antimicrobial materials. beilstein-journals.orgnih.gov

The unique structure of Fmoc-α-Me-homoPhe-OH suggests several novel avenues in this field:

Modulated Hydrogel Properties : The α-methyl group and the extended homophenylalanine side chain can alter the molecular packing and intermolecular interactions during self-assembly. This could lead to hydrogels with unique mechanical properties, such as enhanced stiffness or altered gelation kinetics, compared to simpler Fmoc-amino acids. nih.gov The flexibility of the side chain and the presence of an aromatic group are known to be important factors in gel formation. nih.gov

Enhanced Antimicrobial Biomaterials : Fmoc-phenylalanine hydrogels are known to have antimicrobial activity. qub.ac.uk The increased hydrophobicity from the additional methylene (B1212753) and methyl groups in Fmoc-α-Me-homoPhe-OH could enhance interactions with bacterial membranes, potentially leading to materials with more potent or broader-spectrum antimicrobial properties.

Controlled-Release Systems : The altered hydrophobicity and packing of self-assembled structures could influence the encapsulation and release kinetics of therapeutic agents. Hydrogels formed from Fmoc-α-Me-homoPhe-OH could serve as depots for the sustained release of drugs, with release rates tuned by the specific molecular architecture.

| Derivative | Key Structural Feature | Impact on Self-Assembly | Potential Application |

| Fmoc-Phe-OH | Standard Phenylalanine | Forms well-characterized hydrogels; baseline for comparison. rsc.org | 3D cell culture, drug delivery. beilstein-journals.org |

| Fmoc-homoPhe-OH | Extra -CH₂- group | Increased side-chain flexibility and hydrophobicity may alter fiber morphology. nih.gov | Modified-release drug carriers. |

| Fmoc-α-Me-Phe-OH | α-Methyl group | Steric hindrance could affect π-π stacking and hydrogen bonding, leading to different network structures. | Scaffolds with unique mechanical strength. |

| Fmoc-α-Me-homoPhe-OH | Both modifications | A combination of steric and hydrophobic effects could lead to novel nanostructures and hydrogel properties. | Advanced antimicrobial surfaces, injectable biomaterials. |

This table outlines the hypothesized effects of structural modifications on the parent Fmoc-Phe-OH molecule.

Future work should involve the systematic study of the self-assembly behavior of Fmoc-α-Me-homoPhe-OH, characterizing the resulting nanostructures and hydrogels, and evaluating their performance in applications such as tissue engineering and anti-infective coatings.

Further Exploration of Biological Targets and Therapeutic Modalities

Incorporating α-methylated amino acids into peptides is a powerful strategy in drug design. enamine.net This modification confers two highly desirable properties: it restricts the conformational flexibility of the peptide backbone, often stabilizing secondary structures like α-helices, and it provides resistance to enzymatic degradation by proteases. enamine.netnih.gov These features can significantly enhance a peptide's biological activity, stability, and bioavailability. nih.govresearchgate.net

The use of Fmoc-α-Me-homoPhe-OH as a building block could lead to new therapeutic peptides with improved properties:

Enhanced Receptor Binding : By locking the peptide into a specific conformation, α-methylation can pre-organize the peptide for optimal binding to its biological target, such as a receptor or enzyme, leading to increased potency. enamine.net

Increased In Vivo Half-Life : Resistance to proteases is a critical challenge in peptide drug development. nih.gov Peptides incorporating Fmoc-α-Me-homoPhe-OH would likely exhibit a longer half-life in the body, making them more effective as therapeutic agents.

Novel Peptidomimetics : This building block can be used to create peptidomimetics that target protein-protein interactions or act as enzyme inhibitors. For example, incorporating α-methylated amino acids into apolipoprotein A-I mimetic peptides has been shown to improve their ability to promote cholesterol efflux, a key process in preventing atherosclerosis. nih.gov

Future research should focus on incorporating Fmoc-α-Me-homoPhe-OH into sequences of known bioactive peptides to evaluate the impact on their structure and function. This could be followed by screening libraries of these modified peptides against various disease targets, including cancer cell lines, pathogenic bacteria, and viral proteins, to identify new therapeutic leads.

Integration with Advanced Chemical Biology Techniques and Methodologies

The study and application of peptides containing unnatural amino acids like Fmoc-α-Me-homoPhe-OH can be greatly enhanced by modern chemical biology tools. These techniques allow for precise synthesis, detailed structural analysis, and sophisticated interrogation of biological function.

Advanced Peptide Synthesis : While Fmoc solid-phase peptide synthesis (SPPS) is the standard method, the incorporation of sterically hindered α-methylated amino acids can be challenging, sometimes leading to incomplete coupling. nih.gov Advanced methodologies, such as microwave-assisted SPPS or the use of novel coupling reagents, can improve the efficiency of incorporating these difficult residues into peptide chains.

Probing Biological Systems : Peptides containing Fmoc-α-Me-homoPhe-OH can be further modified with fluorescent tags or biotin (B1667282) labels. These chemical probes can be used to study peptide uptake into cells, visualize their subcellular localization, and identify binding partners through pull-down assays and mass spectrometry.

Structural Biology : Determining the precise three-dimensional structure of peptides containing this modified residue is crucial to understanding their enhanced activity. Techniques such as X-ray crystallography and NMR spectroscopy can reveal how α-methylation and the homophenylalanine side chain influence the peptide's conformation and its interaction with biological targets.

Enzymatic and Cellular Assays : A range of assays can be used to quantify the impact of this modification. Protease stability assays can confirm enhanced resistance to degradation. nih.gov Cell-based assays can measure improvements in potency and efficacy. For instance, protein methyltransferase (PMT) activity assays could be used if the peptide is designed to interact with such enzymes. nih.gov

The integration of these advanced techniques will be essential for moving from the fundamental chemistry of Fmoc-α-Me-homoPhe-OH to the development of functional biomaterials and potent therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key structural features of Fmoc-α-Me-homoPhe-OH, and how do they influence its reactivity in solid-phase peptide synthesis (SPPS)?

- Category: Chemical Characterization

- Answer : Fmoc-α-Me-homoPhe-OH contains an α-methyl substitution on the phenylalanine backbone, which introduces steric hindrance, potentially reducing racemization during coupling. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino terminus, enabling selective deprotection under mild basic conditions (e.g., piperidine). The homoPhe (homophenylalanine) side chain extends the hydrophobic moiety, affecting peptide conformation. Characterization typically involves HPLC for purity assessment (>98%) and NMR for structural confirmation, with emphasis on α-methyl proton shifts .

Q. What standard protocols are recommended for synthesizing peptides incorporating Fmoc-α-Me-homoPhe-OH?

- Category: Synthesis Methodology

- Answer : Use Fmoc-SPPS with coupling reagents like HBTU/HOBt in DMF. Optimize coupling times (30–60 minutes) to account for steric hindrance from the α-methyl group. Monitor deprotection efficiency (20% piperidine in DMF) via UV absorbance at 301 nm for Fmoc removal. Post-synthesis, cleave the peptide from the resin using TFA-based cocktails, ensuring preservation of acid-labile modifications .

Q. How should researchers validate the purity and identity of Fmoc-α-Me-homoPhe-OH before use?

- Category: Quality Control

- Answer : Conduct reversed-phase HPLC with a C18 column (≥90% purity threshold) and confirm mass accuracy via ESI-MS or MALDI-TOF. Compare NMR spectra (e.g., ¹H and ¹³C) to reference data, focusing on diagnostic peaks for the Fmoc group (δ 7.3–7.8 ppm aromatic protons) and α-methyl protons (δ 1.2–1.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing peptides containing Fmoc-α-Me-homoPhe-OH?

- Category: Data Interpretation

- Answer : Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from conformational flexibility or aggregation. Use 2D NMR (COSY, NOESY) to assign proton-proton correlations. Compare data under varying solvent conditions (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced structural changes. Cross-validate with computational modeling (e.g., MD simulations) to correlate spectral features with steric effects from the α-methyl group .

Q. What strategies mitigate racemization during the incorporation of Fmoc-α-Me-homoPhe-OH into peptide sequences?

- Category: Reaction Optimization

- Answer : Racemization risk increases with prolonged coupling times or elevated temperatures. Use low-temperature (0–4°C) coupling with activators like OxymaPure/DIC, which reduce side reactions. Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD). Pre-activate the amino acid in situ for ≤5 minutes to minimize epimerization .

Q. How do researchers design experiments to evaluate the impact of α-methyl-homoPhe on peptide stability and bioavailability?

- Category: Experimental Design

- Answer : Conduct comparative studies with unmodified homoPhe and α-methyl analogs. Assess enzymatic stability via protease digestion assays (e.g., trypsin/chymotrypsin) and measure bioavailability using Caco-2 cell monolayers for permeability. Analyze conformational stability via temperature-dependent CD or DSC. Correlate structural data with MD simulations to predict in vivo behavior .

Q. What advanced techniques are used to characterize aggregation tendencies of peptides containing Fmoc-α-Me-homoPhe-OH?

- Category: Biophysical Analysis

- Answer : Employ dynamic light scattering (DLS) to monitor particle size distribution and Thioflavin T assays for amyloid detection. Use TEM or cryo-EM to visualize fibril morphology. Analyze thermodynamic stability via isothermal titration calorimetry (ITC) or differential scanning fluorimetry (DSF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.